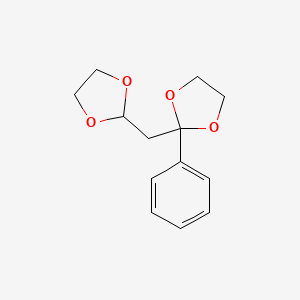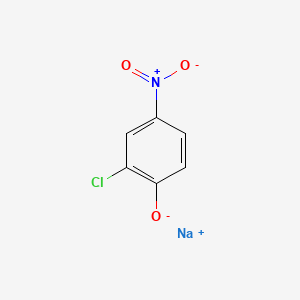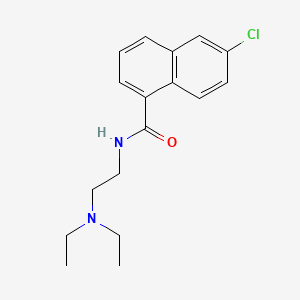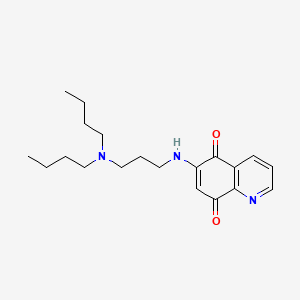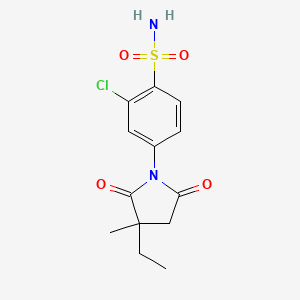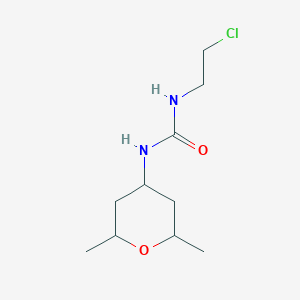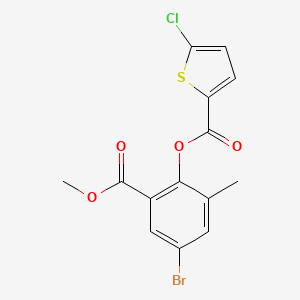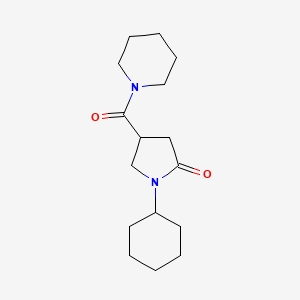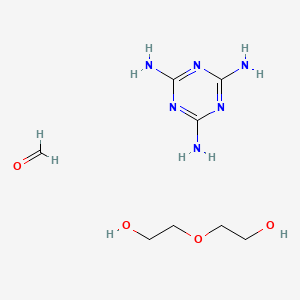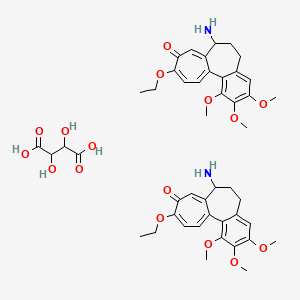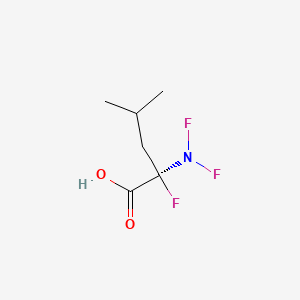
2,2'-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is a complex organic compound with a molecular formula of C18H19N5O8S. This compound is characterized by the presence of azo, nitro, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate typically involves multiple steps, starting with the preparation of the azo compound. The azo compound is formed by the diazotization of 2-(methylsulphonyl)-4-nitroaniline followed by coupling with m-toluidine. The resulting azo compound is then reacted with ethylene diamine to form the imino derivative, which is subsequently acetylated to yield the final diacetate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines from the azo group.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that may exhibit biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate: Similar structure but with different substituents on the aromatic ring.
2,2’-((4-((6-(Methylsulphonyl)benzothiazol-2-yl)azo)phenyl)imino)bisethanol: Contains a benzothiazole ring instead of a nitrophenyl group.
Uniqueness
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
29426-52-6 |
|---|---|
Fórmula molecular |
C22H26N4O8S |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
2-[N-(2-acetyloxyethyl)-3-methyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C22H26N4O8S/c1-15-13-18(25(9-11-33-16(2)27)10-12-34-17(3)28)5-7-20(15)23-24-21-8-6-19(26(29)30)14-22(21)35(4,31)32/h5-8,13-14H,9-12H2,1-4H3 |
Clave InChI |
AGNWOVTXIOJMKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


